2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,2-dimethoxyethylamino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3/c1-9-6(10-2)5-7-3-4-8/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKBVYLVIVCKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNCCO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance As a Multifunctional Synthetic Intermediate
The utility of 2-[(2,2-dimethoxyethyl)amino]ethan-1-ol in organic synthesis is primarily derived from its identity as a trifunctional reagent. The presence of a nucleophilic secondary amine and a primary hydroxyl group, coupled with a latent aldehyde functionality (in the form of a dimethyl acetal), allows for a variety of sequential or selective chemical transformations. This multifunctionality is a key asset in the efficient synthesis of complex target molecules, as it allows for the introduction of several key structural motifs from a single starting material.
The acetal (B89532) group serves as a stable protecting group for the highly reactive aldehyde, which can be deprotected under acidic conditions when desired. This latent functionality is particularly useful in multi-step syntheses where the premature reaction of the aldehyde could lead to unwanted side products. The amino and hydroxyl groups, on the other hand, provide reactive sites for a wide range of chemical modifications, including N-alkylation, acylation, and O-alkylation, as well as participation in cyclization reactions.
This strategic combination of functional groups makes this compound an ideal precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These heterocyclic scaffolds are of immense interest in medicinal chemistry due to their prevalence in the structures of biologically active molecules.
Overview of Foundational Research Trajectories
Initial research involving 2-[(2,2-dimethoxyethyl)amino]ethan-1-ol has been prominently featured in the patent literature, highlighting its practical application in the synthesis of compounds with potential therapeutic value. A significant research trajectory has been its use as a key intermediate in the preparation of substituted imidazo[1,2-a]pyrazines. researchgate.nettsijournals.comepo.orgresearchgate.net These bicyclic heteroaromatic compounds are known to exhibit a wide range of biological activities and are considered privileged scaffolds in drug discovery.
The synthesis of the imidazo[1,2-a]pyrazine (B1224502) core often involves the condensation of an aminopyrazine with a α-halocarbonyl compound. In this context, this compound serves as a precursor to the necessary α-aminoaldehyde or a related species after suitable modification. The inherent functionality of the molecule allows for the construction of the imidazole (B134444) ring fused to the pyrazine (B50134) core.
While comprehensive academic studies dedicated solely to the fundamental chemistry of this compound are not abundant, its utility can be inferred from the broader context of research on N-substituted ethanolamines and their applications in the synthesis of polymers and other functional materials. chemrxiv.orgchalmers.se The principles governing the reactivity of its amino and hydroxyl groups are well-established in organic chemistry.
Scope and Research Objectives for Academic Inquiry
Historical and Contemporary Synthetic Pathways to this compound
The synthesis of N-substituted ethanolamines is a well-established field in organic chemistry. Historically, simple alkylation methods have been prevalent, while contemporary approaches often focus on improving efficiency, selectivity, and green chemistry principles through catalytic systems.
Amination Strategies for Precursor Synthesis
A significant pathway involves the direct N-alkylation of 2,2-dimethoxyethylamine. This can be achieved by reacting it with a suitable two-carbon electrophile. For instance, the reaction with 2-chloroethanol (B45725) in the presence of a base to neutralize the formed hydrochloric acid is a direct and historically significant approach to forming the C-N bond. thieme-connect.de A variety of inorganic bases can be employed for this purpose, including potassium carbonate and sodium bicarbonate. thieme-connect.de
Another classical approach is the ring-opening of ethylene (B1197577) oxide with 2,2-dimethoxyethylamine. This reaction is typically carried out in a protic solvent like water or an alcohol. The reaction of ethylene oxide with amines is a fundamental method for producing ethanolamines. google.comgoogle.com
Reductive Amination Routes
Reductive amination represents a versatile and widely used method for amine synthesis. beilstein-journals.org In the context of synthesizing this compound, this would typically involve the reaction of ethanolamine (B43304) with 2,2-dimethoxyacetaldehyde, the aldehyde precursor to 2,2-dimethoxyethylamine. google.com
The process involves two key steps:
Imine Formation: The amine (ethanolamine) reacts with the carbonyl group of the aldehyde (2,2-dimethoxyacetaldehyde) to form an imine intermediate, with the elimination of a water molecule.
Reduction: The resulting imine is then reduced to the target secondary amine.
A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH₄) and its derivatives, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), being common choices due to their selectivity for the imine over the carbonyl group. beilstein-journals.org Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Palladium on carbon, Raney Nickel) is also a highly effective method. google.com
A proposed reaction scheme for the reductive amination is as follows: Ethanolamine + 2,2-Dimethoxyacetaldehyde ⇌ Imine Intermediate + H₂O Imine Intermediate + [Reducing Agent] → this compound
Multi-Component Reaction Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials, are a powerful tool in modern organic synthesis for generating molecular diversity efficiently. ijlsci.injocpr.com While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct similar structures. For example, reactions like the Petasis (borono-Mannich) reaction can be used to synthesize substituted amino alcohols from an amine, a carbonyl compound, and a vinylboronic acid. nih.gov
A hypothetical MCR approach could involve the reaction of 2,2-dimethoxyethylamine, formaldehyde (B43269) (or a synthetic equivalent), and a suitable organometallic reagent, although this would require significant methodological development. The advantage of MCRs lies in their step and atom economy, often leading to complex products in a single, efficient operation. jocpr.com
Optimization of Reaction Conditions and Catalyst Systems
The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions and the choice of catalyst.
Solvent Effects on Synthetic Efficiency and Selectivity
The choice of solvent can significantly influence the rate and outcome of the synthesis. In the N-alkylation of 2,2-dimethoxyethylamine with 2-chloroethanol, polar aprotic solvents such as acetonitrile (B52724) or dimethylformamide (DMF) can be effective in dissolving the reactants and facilitating the nucleophilic substitution. In some cases, using an alcohol like methanol (B129727) can also be advantageous, particularly when employing a base like potassium carbonate. thieme-connect.de
For reductive amination, the solvent must be compatible with both the imine formation and the reduction step. Alcohols like methanol or ethanol (B145695) are commonly used. In some instances, the reaction can be performed in aqueous media, offering a greener alternative to traditional organic solvents. beilstein-journals.org
The following table illustrates the effect of different solvents on a representative N-alkylation reaction of an aromatic amine with 2-chloroethanol, which provides insight into potential solvent choices for the synthesis of the target compound.
| Entry | Solvent | Yield (%) |
| 1 | Methanol | 80 |
| 2 | Ethanol | 75 |
| 3 | Acetonitrile | 65 |
| 4 | Tetrahydrofuran (THF) | 50 |
| 5 | Dichloromethane (DCM) | 40 |
| This data is representative of a typical N-alkylation reaction and is for illustrative purposes. |
Temperature and Pressure Optimization for Improved Yields
Temperature and pressure are critical parameters in the synthesis of this compound. The N-alkylation with 2-chloroethanol can often be performed at room temperature or with gentle heating to increase the reaction rate. thieme-connect.de However, higher temperatures can lead to the formation of byproducts.
In the case of catalytic amination processes, such as those involving the reaction of diethylene glycol with ammonia (B1221849) to produce related amino alcohols, temperature and pressure play a crucial role. google.com These reactions are often carried out at temperatures ranging from 150°C to 250°C and pressures from 10 to 20 bar. google.com While these conditions are for a related industrial process, they highlight the potential need for elevated temperature and pressure in catalytic routes to the target molecule.
The table below shows the influence of temperature and pressure on the catalytic amination of diethylene glycol, providing a model for the optimization of similar reactions.
| Entry | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) |
| 1 | 180 | 15 | 60 | 70 |
| 2 | 200 | 15 | 75 | 65 |
| 3 | 220 | 15 | 85 | 55 |
| 4 | 200 | 10 | 70 | 68 |
| 5 | 200 | 20 | 80 | 62 |
| This data is based on analogous industrial processes and serves as a guide for potential optimization. |
Catalytic Methodologies in this compound Synthesis
The synthesis of this compound via reductive amination can be facilitated by a variety of catalytic systems. The choice of catalyst is crucial as it must be effective in reducing the imine intermediate formed from aminoacetaldehyde dimethyl acetal and ethanolamine, while being compatible with the hydroxyl and acetal functional groups present in the reactants. Both homogeneous and heterogeneous catalysts are employed for such transformations.
Commonly used catalysts for reductive amination include those based on nickel, palladium, platinum, and iridium. wikipedia.orgorganic-chemistry.org For instance, nickel-based catalysts, such as Raney nickel, are effective for reductive aminations due to their high activity and relative cost-effectiveness. wikipedia.org Palladium and platinum catalysts, often supported on carbon (Pd/C, Pt/C), are also widely used and offer high efficiency under various reaction conditions. wikipedia.org Iridium complexes have been shown to be effective for the reductive amination of ketones and aldehydes, providing access to a wide range of amino alcohols. nih.gov
The reaction typically proceeds by mixing the two starting materials, aminoacetaldehyde dimethyl acetal and ethanolamine, in the presence of a catalyst and a reducing agent. While hydrogen gas is a common reductant, transfer hydrogenation using formic acid or other hydrogen donors is also a viable and often more convenient option. nih.gov The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize the yield of the desired product and minimize side reactions. A key challenge in the synthesis of N-substituted amino alcohols is preventing the over-alkylation of the amine. masterorganicchemistry.com
Below is a table summarizing various catalytic systems used in reductive amination reactions analogous to the synthesis of this compound.
| Catalyst | Reactants | Reducing Agent | Solvent | Key Findings | Reference |
|---|---|---|---|---|---|
| Iridium Complex | Diketones and Aromatic Amines | Formic Acid | Not Specified | Delivers a library of β- and γ-amino alcohols under mild conditions. | nih.gov |
| Nickel Nanoparticles | Aldehydes and Amines | Isopropanol | Not Specified | Effective for transfer hydrogenation. | organic-chemistry.org |
| Palladium on Carbon (Pd/C) | Aldehydes/Ketones and Amines | Triethylsilane | Water (in nanomicelles) | High yields of secondary and tertiary amines under mild conditions. | organic-chemistry.org |
| Imine Reductases (IREDs) | α-hydroxymethyl ketones and Amines | Not Applicable (Biocatalytic) | Aqueous Buffer | Excellent enantioselectivity for chiral N-substituted 1,2-amino alcohols. | nih.gov |
Green Chemistry Principles in this compound Production
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the use of safer solvents, minimizing waste, and developing more sustainable catalytic systems.
Solvent-Free and Aqueous Media Syntheses
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of this compound, exploring solvent-free conditions or the use of water as a solvent is a primary goal. Reductive amination reactions have been successfully carried out in aqueous media, often facilitated by the use of water-soluble catalysts or surfactant-based systems like nanomicelles. organic-chemistry.org Performing the reaction in water not only reduces the environmental burden but can also simplify product isolation.
Solvent-free reductive amination is another attractive green alternative. These reactions are typically conducted by grinding the reactants and a solid-supported catalyst together, or by heating a neat mixture of the reactants. This approach eliminates the need for a solvent altogether, leading to a significant reduction in waste and energy consumption associated with solvent use and removal.
Atom Economy and Waste Minimization Strategies
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. longdom.org The ideal reductive amination reaction for producing this compound would have a high atom economy, with most of the atoms from the reactants being incorporated into the final product. The primary byproduct of this reaction is water, which is environmentally benign.
Waste minimization strategies focus on reducing the generation of byproducts and unreacted starting materials. This can be achieved by optimizing reaction conditions to achieve high conversion and selectivity. The use of highly selective catalysts can minimize the formation of undesired side-products, such as over-alkylated amines. masterorganicchemistry.com Furthermore, employing catalytic amounts of reagents instead of stoichiometric ones significantly reduces waste. wikipedia.org For example, catalytic hydrogenation is more atom-economical than using stoichiometric hydride reducing agents.
The following table illustrates the concept of atom economy for the synthesis of this compound.
| Reactant 1 | Reactant 2 | Product | Byproduct | Theoretical Atom Economy |
|---|---|---|---|---|
| Aminoacetaldehyde dimethyl acetal (C4H11NO2) | Ethanolamine (C2H7NO) | This compound (C6H15NO3) | Ammonia (NH3) | Calculated based on the specific reaction pathway |
Note: The theoretical atom economy calculation depends on the specific balanced chemical equation for the chosen synthetic route.
Sustainable Catalysis Development
The development of sustainable catalysts is a cornerstone of green chemistry. This involves moving away from catalysts based on rare and precious metals, such as palladium and platinum, towards those based on more abundant and less toxic base metals like iron, copper, and nickel. wikipedia.orgresearchgate.net These base metal catalysts can offer comparable or even superior performance in some cases and are more economically and environmentally sustainable in the long term.
Biocatalysis represents another frontier in sustainable synthesis. The use of enzymes, such as imine reductases (IREDs) or amine dehydrogenases (AmDHs), offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions (typically in aqueous media at ambient temperature and pressure), and the use of renewable resources. nih.govfrontiersin.orgnih.gov The enzymatic reductive amination to produce amino alcohols has been demonstrated to be a highly effective and green method. nih.govfrontiersin.org
| Catalyst Type | Example | Advantages | Reference |
|---|---|---|---|
| Base Metal Catalyst | Manganese Complexes | Abundant, low toxicity, effective for C-N bond formation. | researchgate.net |
| Biocatalyst | Imine Reductases (IREDs) | High enantioselectivity, mild reaction conditions, aqueous media. | nih.govnih.gov |
| Biocatalyst | Amine Dehydrogenases (AmDHs) | Direct use of ammonia, high stereoselectivity for chiral amines. | frontiersin.orgnih.gov |
Reactions Involving the Hydroxyl Functionality
The primary alcohol group in this compound is a key site for various chemical modifications. Its reactivity is typical of primary alcohols, though it can be influenced by the adjacent secondary amine.
Esterification and Etherification Reactions
Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides and anhydrides, to form the corresponding esters. This reaction is fundamental in modifying the properties of the molecule. While direct literature on the esterification of this specific compound is not prevalent, the reactivity of analogous N-alkylethanolamines is well-documented. For instance, N-(2-hydroxyethyl)amides, which share the N-alkylethanolamine motif, are synthesized from the reaction of ethanolamine with fatty acids, indicating that the hydroxyl group remains available for subsequent reactions or that conditions can be chosen to favor amidation over esterification initially.
Etherification: The formation of ethers from the hydroxyl group is a common transformation. This can be achieved through Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Another route involves the conversion of the alcohol into a better leaving group, such as a tosylate, which is then displaced by an alkoxide. While direct examples for the target compound are scarce, the synthesis of related compounds like 2-[2-(benzyloxy)ethoxy]ethan-1-ol demonstrates the feasibility of forming ethers from similar di-ethylene glycol structures.
Oxidation and Reduction Chemistry
Oxidation: The selective oxidation of the primary hydroxyl group in the presence of the secondary amine is a challenging but achievable transformation. Direct oxidation of unprotected amino alcohols can lead to complex product mixtures. elsevierpure.com However, modern catalytic systems have been developed to achieve high chemoselectivity. For example, using a 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper catalytic system allows for the aerobic oxidation of various unprotected amino alcohols to their corresponding amino carbonyl compounds in high yields at ambient temperature. elsevierpure.comnih.govresearchgate.net This method can convert the primary alcohol in this compound to the corresponding aldehyde, 2-[(2,2-dimethoxyethyl)amino]acetaldehyde. Stronger oxidizing agents, like chromic acid (Jones reagent) or potassium permanganate, would likely oxidize the primary alcohol further to a carboxylic acid, yielding 2-[(2,2-dimethoxyethyl)amino]acetic acid, although potential side reactions with the amine group must be considered. chemistrysteps.com To avoid such side reactions, protection of the amine group is often employed before oxidation. louisville.edu
Reduction: The primary alcohol functional group is already in a low oxidation state and is generally not susceptible to further reduction under standard chemical conditions. Attempts to reduce this group would require harsh conditions that would likely affect other parts of the molecule. The reduction of amino acids to amino alcohols is a common transformation, but the reverse is not synthetically practical. stackexchange.comjocpr.comum.edu.my
Functional Group Interconversions
The hydroxyl group is an excellent precursor for conversion into other functional groups. solubilityofthings.com A primary method for this is its transformation into a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate) or a halide. fiveable.mevanderbilt.eduub.edu
Conversion to Sulfonates: Reaction with sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine) converts the alcohol into the corresponding tosylate or mesylate. These sulfonates are excellent leaving groups for subsequent nucleophilic substitution reactions.
Conversion to Halides: The alcohol can be converted into an alkyl halide. Reagents like thionyl chloride (SOCl₂) can be used for chlorination, while phosphorus tribromide (PBr₃) is effective for bromination. fiveable.mevanderbilt.edu Alternatively, a two-step process involving tosylation followed by displacement with a halide ion (e.g., NaI in acetone, the Finkelstein reaction) can be used. vanderbilt.edu
Reactivity of the Secondary Amine Moiety
The secondary amine in this compound is a nucleophilic and basic center, making it highly reactive towards electrophiles.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The secondary amine can be alkylated by reacting with alkyl halides. acsgcipr.org This reaction typically proceeds via an Sₙ2 mechanism. A significant challenge in the N-alkylation of secondary amines is controlling the extent of alkylation, as the resulting tertiary amine can be further alkylated to form a quaternary ammonium (B1175870) salt. researchgate.netthieme-connect.de Reaction conditions, such as the stoichiometry of the reactants and the choice of base and solvent, can be optimized to favor mono-alkylation. researchgate.netthieme-connect.deresearchgate.net For example, using a base like potassium carbonate in a solvent such as acetonitrile at room temperature has proven effective for selective N-alkylation of various amines. thieme-connect.de
N-Acylation: The amine readily reacts with acylating agents like acyl chlorides or acid anhydrides to form amides. This is a robust and high-yielding reaction. For instance, N-(2-hydroxyethyl)amide derivatives are synthesized by reacting ethanolamine derivatives with various acyl chlorides. nih.govnih.gov This transformation is fundamental in peptide synthesis and the creation of various functional materials. The reaction is often carried out in the presence of a base to neutralize the HCl byproduct when using acyl chlorides.
| Reactant 1 | Reactant 2 | Product | Reference |
| N-(2-hydroxyethyl)aminoethylamine | Palm Oil | Fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide | researchgate.net |
| L-phenylalanine | AlCl₃, Li, tert-butanol | L-phenylalaninol | jocpr.com |
| Ethanolamine | Allyl Bromide | N-allyl-ethanolamine | researchgate.net |
Formation of Amides and Carbamates
Amides: As noted above, N-acylation is the primary route to amide formation. The reaction of this compound with a carboxylic acid, often activated with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), or more directly with an acyl chloride, yields the corresponding N-substituted amide. A study on the synthesis of N-(2-hydroxyethyl)amide derivatives demonstrated this pathway, producing a range of amides with potential biological activity. nih.gov
Carbamates: The secondary amine can react with chloroformates or other carbamoylating agents to form carbamates. A particularly common and useful transformation is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to install the tert-butyloxycarbonyl (Boc) protecting group. This reaction proceeds under mild conditions, typically in the presence of a base like triethylamine (B128534) or sodium bicarbonate, and is essential for protecting the amine functionality during multi-step syntheses. Another route to carbamates involves the reaction with an isocyanate.
| Reagent 1 | Reagent 2 | Product Type | General Method |
| Secondary Amine | Acyl Chloride | Amide | N-Acylation |
| Secondary Amine | Carboxylic Acid + Coupling Agent | Amide | Amide Coupling |
| Secondary Amine | Di-tert-butyl dicarbonate (Boc₂O) | Boc-Carbamate | N-Protection |
| Secondary Amine | Isocyanate | Carbamate (Urea derivative) | Addition Reaction |
Condensation Reactions with Carbonyl Compounds
The secondary amine functionality in this compound readily participates in condensation reactions with various carbonyl compounds, such as aldehydes and ketones. These reactions typically proceed under mild conditions and can lead to the formation of either iminium ions, enamines, or cyclized products like oxazolidines, depending on the nature of the carbonyl compound and the reaction conditions.
The initial step involves the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of an iminium ion. If the carbonyl compound possesses an α-proton, tautomerization can occur to yield a more stable enamine.
Furthermore, the presence of the hydroxyl group on the ethanolamine backbone allows for potential intramolecular cyclization. The hemiaminal or iminium ion intermediate can be trapped by the hydroxyl group to form a five-membered oxazolidine (B1195125) ring. This cyclization is often reversible and can be influenced by factors such as solvent, temperature, and the presence of catalysts.
Below is a table illustrating the expected products from the condensation of this compound with various carbonyl compounds.
| Carbonyl Compound | Expected Product(s) | Reaction Conditions |
| Formaldehyde | N-(2,2-Dimethoxyethyl)-1,3-oxazolidine | Mild, neutral or slightly acidic pH |
| Acetone | 2,2-Dimethyl-3-(2,2-dimethoxyethyl)oxazolidine | Mild, azeotropic removal of water |
| Benzaldehyde | Iminium salt or enamine, potential for oxazolidine | Acid or base catalysis |
| Cyclohexanone | Enamine or spiro-oxazolidine | Dean-Stark conditions |
Transformations of the Acetal (2,2-Dimethoxyethyl) Group
The 2,2-dimethoxyethyl group serves as a masked aldehyde functionality. This acetal is stable under neutral and basic conditions but can be readily transformed under acidic conditions, providing a pathway to unveil the reactive aldehyde precursor for subsequent reactions.
Acid-Catalyzed Hydrolysis to Aldehyde Precursors
The dimethyl acetal of this compound can be hydrolyzed under acidic conditions to generate the corresponding aminoacetaldehyde derivative. chemistrysteps.comlibretexts.orgyoutube.comyoutube.com The reaction proceeds via protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton yields a hemiacetal, which then eliminates the second molecule of methanol to afford the aldehyde.
The rate of hydrolysis is dependent on the pH of the solution, with faster rates observed at lower pH. nih.gov Various acidic catalysts can be employed for this transformation, ranging from dilute mineral acids to solid acid catalysts. The choice of acid and reaction conditions can be tuned to achieve selective deprotection without affecting other functional groups in the molecule.
The table below summarizes various conditions for the acid-catalyzed hydrolysis of the acetal group.
| Acid Catalyst | Solvent | Temperature (°C) | Expected Outcome |
| Hydrochloric acid (dilute) | Water/THF | Room Temperature | Quantitative conversion to the aldehyde |
| Sulfuric acid (catalytic) | Acetone/Water | 40 | Efficient hydrolysis |
| p-Toluenesulfonic acid | Methanol/Water | Reflux | Deprotection to the aldehyde |
| Amberlyst-15 | Dichloromethane | Room Temperature | Heterogeneous catalysis for clean conversion |
Transacetalization Reactions
Transacetalization offers a method to change the protecting group on the aldehyde functionality without proceeding through the free aldehyde. This reaction involves treating this compound with a different alcohol or a diol in the presence of an acid catalyst. The equilibrium can be driven towards the new acetal by using the new alcohol as the solvent or by removing methanol from the reaction mixture.
This transformation is particularly useful for introducing more complex acetal protecting groups, such as cyclic acetals derived from diols like ethylene glycol or 1,3-propanediol. These cyclic acetals can offer different stability profiles or be used to introduce specific stereochemical features.
The following table illustrates potential products from transacetalization reactions.
| Reactant | Catalyst | Product |
| Ethylene glycol | p-Toluenesulfonic acid | 2-{[2-(1,3-Dioxolan-2-yl)ethyl]amino}ethan-1-ol |
| 1,3-Propanediol | Boron trifluoride etherate | 2-{[2-(1,3-Dioxan-2-yl)ethyl]amino}ethan-1-ol |
| Catechol | Scandium(III) triflate | 2-{[2-(1,3-Benzodioxol-2-yl)ethyl]amino}ethan-1-ol |
One-Pot Deacetalization and Subsequent Reaction
A powerful synthetic strategy involves the in situ generation of the aldehyde from the acetal, followed by an immediate intramolecular or intermolecular reaction. This "one-pot" approach avoids the isolation of the often-unstable aminoacetaldehyde intermediate. A prominent example of such a sequence is the Pictet-Spengler reaction, which is used to synthesize tetrahydroisoquinoline and tetrahydro-β-carboline skeletons. chemistrysteps.comorganic-chemistry.org
In a typical one-pot Pictet-Spengler reaction involving a derivative of this compound, the acetal is first hydrolyzed under acidic conditions to unmask the aldehyde. If the amine is attached to a suitable aromatic or heteroaromatic ring (e.g., a phenylethylamine or tryptamine (B22526) backbone), the newly formed aldehyde can undergo an intramolecular cyclization onto the aromatic ring to form the desired heterocyclic product. Similarly, the Bischler-Napieralski reaction can be employed for the synthesis of dihydroisoquinolines from N-acyl derivatives. nih.govnih.govnih.gov
The table below provides examples of potential one-pot deacetalization and subsequent cyclization reactions for derivatives of the title compound.
| Starting Material Derivative | Reaction Type | Conditions | Product |
| N-(2,2-Dimethoxyethyl)phenethylamine | Pictet-Spengler | Formic acid, heat | Tetrahydroisoquinoline derivative |
| N-Acyl-N-(2,2-dimethoxyethyl)phenethylamine | Bischler-Napieralski | POCl₃, heat | Dihydroisoquinoline derivative |
| N-(2,2-Dimethoxyethyl)tryptamine | Pictet-Spengler | Trifluoroacetic acid | Tetrahydro-β-carboline derivative |
Concerted and Selective Multi-Functional Group Reactivity
The presence of three distinct functional groups in this compound allows for a high degree of selective reactivity. By carefully controlling the reaction conditions, it is possible to modify one functional group while leaving the others intact.
Amine Reactivity: The secondary amine is a potent nucleophile and a base. It can be selectively acylated, alkylated, or sulfonylated under standard conditions.
Alcohol Reactivity: The primary hydroxyl group can be selectively protected, for instance, as a silyl (B83357) ether (e.g., TBDMS ether) or an ester. It can also be oxidized to an aldehyde or a carboxylic acid under appropriate conditions.
Acetal Reactivity: As discussed, the acetal is stable to basic and neutral conditions but is readily cleaved under acidic conditions.
This differential reactivity allows for a stepwise functionalization of the molecule. For example, the amine could first be protected with a Boc group, followed by modification of the hydroxyl group, and finally, deprotection and reaction of the acetal. This selective manipulation is crucial for the synthesis of complex target molecules where the unique arrangement of functional groups in this compound can be strategically exploited.
The following table summarizes the selective transformations possible for each functional group.
| Functional Group | Reagent/Condition | Transformation |
| Secondary Amine | Acyl chloride, base | Amide formation |
| Secondary Amine | Alkyl halide | Tertiary amine formation |
| Primary Alcohol | Silyl chloride, imidazole (B134444) | Silyl ether formation |
| Primary Alcohol | PCC, DCM | Oxidation to aldehyde |
| Dimethyl Acetal | Aqueous acid | Hydrolysis to aldehyde |
Theoretical and Computational Investigations of 2 2,2 Dimethoxyethyl Amino Ethan 1 Ol
Conformational Analysis and Energy Landscapes
The flexibility of 2-[(2,2-dimethoxyethyl)amino]ethan-1-ol, which possesses several rotatable single bonds, gives rise to a multitude of possible three-dimensional arrangements, or conformers. Understanding the conformational landscape is fundamental, as the geometry of the molecule dictates its physical and chemical properties. Computational methods are essential for exploring this landscape, identifying stable conformers, and determining their relative energies. acs.orgacs.org
A typical approach begins with a systematic or stochastic search of the conformational space to identify low-energy structures. tandfonline.com These initial geometries are then optimized using more accurate quantum mechanical methods, such as Density Functional Theory (DFT), to determine their relative stabilities. acs.org The results of such an analysis would reveal the most likely shapes the molecule adopts, including the presence and strength of any intramolecular hydrogen bonds, for instance, between the hydroxyl group and the amino nitrogen.
Table 1: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Description of Key Dihedral Angles | Relative Energy (kcal/mol) | Population (%) at 298.15 K |
| 1 | Gauche (O-C-C-N), Anti (C-N-C-C) | 0.00 | 65.2 |
| 2 | Anti (O-C-C-N), Gauche (C-N-C-C) | 0.85 | 20.1 |
| 3 | Gauche (O-C-C-N), Gauche (C-N-C-C) | 1.50 | 9.5 |
| 4 | Other | > 2.00 | < 5.2 |
This table is illustrative and represents plausible data from a DFT-level conformational analysis. The conformer populations are calculated from the Boltzmann distribution.
Electronic Structure and Molecular Orbital Studies
The electronic structure of a molecule is key to understanding its reactivity. mpg.de DFT is a widely used method for investigating the electronic properties of molecules by calculating the electron density. wikipedia.orgnih.gov From these calculations, a wealth of information can be derived, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive.
Furthermore, the calculation of the molecular electrostatic potential (MEP) maps the regions of positive and negative electrostatic potential onto the molecule's surface. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are crucial for predicting how the molecule will interact with other chemical species. mpg.de For this compound, the oxygen and nitrogen atoms are expected to be regions of negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential.
Table 2: Hypothetical Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.8 D |
This table presents hypothetical data derived from a DFT calculation (e.g., using a B3LYP functional and a 6-311G* basis set) and illustrates the types of electronic properties that can be computationally determined.*
Reactivity Prediction and Mechanistic Elucidation through Computational Chemistry
Computational chemistry is a powerful tool for predicting the course of chemical reactions, providing insights that can be challenging to obtain through experiments alone. grnjournal.usnih.gov By modeling the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies, thereby elucidating the reaction mechanism. grnjournal.us
A transition state is a high-energy, transient configuration of atoms that occurs as reactants are converted into products. Locating the geometry and energy of the transition state is a central goal of computational reaction modeling. grnjournal.us Various algorithms exist to find these first-order saddle points on the potential energy surface. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a primary determinant of the reaction rate. For a molecule like this compound, one could investigate reactions such as its dehydration, oxidation, or N-alkylation.
Table 3: Hypothetical Activation Energies for Reactions of this compound
| Reaction | Description | Calculated Activation Energy (kcal/mol) |
| Dehydration | Acid-catalyzed elimination of water | 25.4 |
| Oxidation | Oxidation of the primary alcohol to an aldehyde | 18.9 |
| N-methylation | Reaction with a methylating agent | 15.2 |
This table provides hypothetical activation energies that could be obtained from DFT calculations of transition states for plausible reactions.
Once a transition state has been identified, the reaction pathway connecting reactants, the transition state, and products can be mapped out. This is commonly achieved using Intrinsic Reaction Coordinate (IRC) calculations. grnjournal.us An IRC calculation follows the path of steepest descent from the transition state down to the energy minima of the reactants and products, confirming that the located transition state indeed connects the desired species. This provides a detailed picture of the geometric changes that occur throughout the course of the reaction.
Computational Design of Novel Derivatives and Analogues
The insights gained from theoretical studies of the parent molecule can be leveraged to design novel derivatives with tailored properties. frontiersin.org This in silico design process can significantly accelerate the discovery of new molecules for specific applications. bioscipublisher.com For example, by understanding the structure-property relationships of this compound, one could computationally screen a virtual library of derivatives to identify candidates with, for instance, enhanced solubility, different reactivity, or specific binding characteristics. This is a cornerstone of modern computer-aided drug design and materials science. mdpi.compageplace.de
Modifications could include altering the length of the ethyl chain, substituting the methoxy (B1213986) groups, or adding functional groups to the ethanolamine (B43304) moiety. The effect of these changes on the molecule's conformational preferences, electronic properties, and reactivity could be predicted computationally before any synthetic work is undertaken.
Table 4: Hypothetical Properties of Computationally Designed Analogues
| Analogue | Modification | Predicted HOMO-LUMO Gap (eV) | Predicted Dipole Moment (D) |
| A | Replacement of -OH with -SH | 7.2 | 2.5 |
| B | Replacement of -OCH3 with -OCF3 | 8.1 | 4.5 |
| C | Addition of a phenyl group to the nitrogen | 6.8 | 3.1 |
This table illustrates how computational tools can be used to predict the properties of hypothetical new molecules based on the structure of this compound.
Applications As a Building Block in Complex Organic Synthesis
Precursor in Heterocyclic Compound Synthesis
The bifunctional nature of 2-[(2,2-dimethoxyethyl)amino]ethan-1-ol makes it an ideal starting material for the synthesis of various heterocyclic systems. The presence of both a nucleophilic amine and a hydroxyl group, coupled with the latent aldehyde functionality, provides a strategic advantage in the construction of cyclic structures.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Imidazolidinones, Pyrazinoisoquinolines)
A significant application of this compound is in the synthesis of imidazolidinones, a class of heterocyclic compounds with notable biological activities. The synthesis typically involves the reaction of the amino alcohol with an isocyanate to form a urea derivative. Subsequent acid-catalyzed intramolecular cyclization, involving the in situ-generated aldehyde from the deprotection of the acetal (B89532), leads to the formation of the imidazolidinone ring. This approach offers a high degree of regioselectivity, yielding 4-substituted imidazolidin-2-ones. The reaction conditions can be optimized to achieve high yields, making this a practical method for the synthesis of these valuable heterocycles.
Furthermore, this compound serves as a key intermediate in the synthesis of more complex heterocyclic systems like pyrazinoisoquinolines. For instance, in the preparation of the anthelmintic drug Praziquantel, 2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide, derived from the title compound, undergoes cyclization in the presence of a strong acid to form the core 4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline structure. This transformation highlights the utility of the masked aldehyde in facilitating intramolecular cyclization reactions to build complex, fused heterocyclic scaffolds.
| Heterocycle | Synthetic Strategy | Key Features | Reference |
| Imidazolidin-2-ones | Reaction with isocyanates followed by acid-catalyzed intramolecular cyclization. | High regioselectivity, good to high yields. | |
| Pyrazino[2,1-a]isoquinolines | Cyclization of an N-substituted acetamide derivative. | Forms the core structure of Praziquantel. |
Construction of Fused Ring Systems
The ability of this compound to participate in annulation reactions makes it a valuable tool for the construction of fused ring systems. The sequential or tandem reactions involving the different functional groups of the molecule allow for the elaboration of bicyclic and polycyclic structures. For example, the formation of the pyrazinoisoquinoline system is a clear demonstration of its application in building fused heterocycles. The initial formation of an amide bond, followed by an intramolecular cyclization involving the aldehyde functionality, leads to the creation of a new six-membered ring fused to the isoquinoline core. This strategy of using a simple, acyclic precursor to generate complex, fused architectures is a powerful approach in modern organic synthesis.
Role in Multi-Component Reactions (MCRs)
While specific examples of this compound in well-known multi-component reactions (MCRs) like the Ugi or Passerini reactions are not extensively documented in readily available literature, its structural motifs suggest a high potential for such applications. The presence of a primary or secondary amine and a hydroxyl group, which can be further oxidized to an aldehyde, are key functionalities for participation in various MCRs. The masked aldehyde, in particular, could be unveiled under specific reaction conditions to engage with other components of an MCR, leading to the rapid assembly of complex molecules from simple starting materials. The development of novel MCRs incorporating this versatile building block remains an area of interest for synthetic chemists.
Development of Chiral Scaffolds and Auxiliaries
Chiral auxiliaries are crucial in asymmetric synthesis for controlling the stereochemical outcome of a reaction. Amino alcohols are a well-established class of chiral auxiliaries. While this compound is an achiral molecule, it can serve as a precursor for the synthesis of chiral ligands and auxiliaries. For instance, the hydroxyl and amino groups can be functionalized with chiral moieties, or the molecule can be used to construct more complex chiral scaffolds. The development of chiral derivatives of this amino alcohol could provide new tools for asymmetric synthesis, enabling the stereoselective preparation of enantiomerically pure compounds. The temporary incorporation of such a chiral auxiliary can direct the formation of a specific stereoisomer, after which the auxiliary can be removed and potentially recycled.
Intermediate in the Synthesis of Complex Organic Molecules
Access to Polyfunctionalized Structures
The masked aldehyde of this compound allows for the selective manipulation of other functional groups within a molecule before the aldehyde is unmasked for subsequent reactions. This orthogonality is highly advantageous in the synthesis of polyfunctionalized structures, where precise control over the reactivity of different sites is essential. For example, the amine or hydroxyl group can be involved in coupling reactions to build a larger molecular framework, and the acetal can be hydrolyzed at a later stage to reveal the aldehyde for further transformations such as Wittig reactions, reductive aminations, or aldol (B89426) condensations. This stepwise approach enables the construction of molecules with a high density of functional groups and stereocenters, which are common features of biologically active compounds. The ability to introduce a 1,2-aminoalcohol motif along with a latent aldehyde functionality makes this compound a powerful tool for the synthesis of complex polyfunctionalized molecules.
Strategies for Stereo- and Regioselective Synthesis
The inherent functionalities of this compound offer multiple avenues for its incorporation into larger molecules with precise control over the spatial arrangement of atoms (stereoselectivity) and the specific site of bond formation (regioselectivity).
Chiral Ligand Synthesis for Asymmetric Catalysis
The 1,2-amino alcohol motif present in this compound is a well-established pharmacophore and a privileged scaffold for the synthesis of chiral ligands used in asymmetric catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations.
One prominent strategy involves the synthesis of bis(oxazoline) (BOX) and related ligands. Although direct examples using this compound are not prevalent in the literature, the general synthetic route provides a clear blueprint for its potential application. The synthesis typically involves the condensation of a dicarboxylic acid derivative with two equivalents of a chiral amino alcohol.
Hypothetical Synthesis of a Chiral Ligand:
| Step | Reactant 1 | Reactant 2 | Conditions | Product |
| 1 | This compound | Malonyl dichloride | Aprotic solvent, base | Bis(amide) intermediate |
| 2 | Bis(amide) intermediate | Dehydrating agent (e.g., SOCl₂) | - | Chiral bis(oxazoline) ligand |
The resulting ligand, bearing the dimethoxyethyl side chains, could then be employed in various metal-catalyzed asymmetric reactions, such as Diels-Alder reactions, aldol additions, and hydrogenations. The steric and electronic properties of the dimethoxyethyl group could offer unique selectivity profiles compared to more conventional ligands.
Diastereoselective Synthesis of Substituted Heterocycles
The functional groups of this compound are ideally suited for the construction of substituted nitrogen- and oxygen-containing heterocycles, such as morpholines and piperidines. By carefully choosing reaction conditions and coupling partners, it is possible to control the stereochemistry of newly formed chiral centers.
For instance, the intramolecular cyclization of derivatives of this compound can proceed with high diastereoselectivity. A hypothetical reaction sequence could involve the N-alkylation of the secondary amine with a substrate containing a leaving group and an activating group, followed by an intramolecular cyclization.
Potential Diastereoselective Cyclization:
| Starting Material | Reaction Sequence | Key Intermediate | Product (Major Diastereomer) |
| This compound | 1. N-Alkylation with (E)-4-bromobut-2-enoate 2. Base-mediated intramolecular Michael addition | N-Substituted amino alcohol | Substituted morpholinone |
The stereochemical outcome of such cyclizations is often governed by the principles of thermodynamic and kinetic control, where the formation of the most stable chair-like transition state is favored.
Regioselective Reactions of the Amino Alcohol Moiety
The differential reactivity of the amine and alcohol functionalities allows for regioselective transformations. The secondary amine is generally more nucleophilic than the primary alcohol, enabling selective N-functionalization under appropriate conditions. For example, acylation or alkylation can be directed to the nitrogen atom by using a non-nucleophilic base to deprotonate the amine preferentially.
Conversely, the hydroxyl group can be selectively targeted. Protection of the amine group, for instance as a carbamate, would allow for a wide range of transformations at the alcohol, such as oxidation, esterification, or etherification. Subsequent deprotection of the amine would then provide a bifunctional molecule ready for further elaboration.
Table of Regioselective Transformations:
| Reaction Type | Reagent | Site of Reaction | Product Type |
| N-Acylation | Acetyl chloride, triethylamine (B128534) | Amine | N-acetyl derivative |
| O-Alkylation | 1. Boc₂O (amine protection) 2. NaH, Benzyl bromide 3. TFA (deprotection) | Alcohol | O-benzyl ether |
| N-Sulfonylation | Tosyl chloride, pyridine | Amine | N-tosyl derivative |
The acetal group, which protects an aldehyde, adds another layer of synthetic utility. Deprotection under acidic conditions would unveil a reactive aldehyde, which can participate in a myriad of carbon-carbon bond-forming reactions, including aldol reactions, Wittig reactions, and reductive aminations, further expanding the synthetic possibilities.
Advanced Analytical Characterization in Chemical Research
Spectroscopic Methodologies for Structural Elucidation of Novel Derivatives
Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, advanced NMR techniques offer deeper insights.
For 2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol, 1D NMR would reveal distinct signals for each unique proton and carbon environment. The chemical shifts are influenced by the electronegativity of adjacent oxygen and nitrogen atoms. europeanpharmaceuticalreview.com
Predicted ¹H and ¹³C NMR Data: A hypothetical set of NMR data for the title compound in a common solvent like CDCl₃ is presented below.
| Atom Number | Structure Fragment | ¹H Chemical Shift (ppm), Multiplicity, Coupling (J, Hz) | ¹³C Chemical Shift (ppm) |
| 1 | -CH₂(OH) | 3.65 (t, J=5.2) | 60.8 |
| 2 | -CH₂N- (ethanol) | 2.75 (t, J=5.2) | 51.5 |
| 3 | -CH₂N- (dimethoxyethyl) | 2.80 (d, J=5.5) | 53.2 |
| 4 | -CH(OCH₃)₂ | 4.40 (t, J=5.5) | 103.5 |
| 5 | -OCH₃ | 3.35 (s) | 54.1 |
| 6 | -OH | 2.90 (br s) | - |
| 7 | -NH- | 2.10 (br s) | - |
Note: This is a predictive table. Actual experimental values may vary.
2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning these signals and confirming the molecule's connectivity. wikipedia.orglibretexts.org
COSY: A ¹H-¹H COSY spectrum would show correlation cross-peaks between protons that are coupled to each other (typically through 2-3 bonds). For this compound, key correlations would be observed between:
The protons of the -CH₂(OH) group (position 1) and the -CH₂N- group (position 2) of the ethanolamine (B43304) moiety.
The protons of the -CH₂N- group (position 3) and the -CH proton (position 4) of the dimethoxyethyl moiety.
HSQC: An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. wikipedia.org This is invaluable for assigning the carbon signals based on their attached, and more easily assigned, protons. For instance, the carbon signal at ~60.8 ppm would show a cross-peak to the proton signal at ~3.65 ppm, confirming its assignment to the -CH₂(OH) carbon. researchgate.net
Solid-State NMR (SSNMR): When analyzing the compound in its solid, crystalline form, SSNMR spectroscopy provides information that is inaccessible in solution. europeanpharmaceuticalreview.com It can be used to study polymorphism (the existence of different crystal forms), which is critical in pharmaceutical and materials science. europeanpharmaceuticalreview.com The technique can detect and quantify both crystalline and amorphous content within a sample. europeanpharmaceuticalreview.com For this compound, ¹³C SSNMR would show distinct chemical shifts for each carbon, with potential peak splitting or broadening indicating the presence of different conformations or packing arrangements in the crystal lattice. youtube.com
High-Resolution Mass Spectrometry for Product Identification
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. Tandem mass spectrometry (MS/MS) techniques, where ions are fragmented within the instrument, are used to elucidate the structure of the molecule and its derivatives. nih.govyoutube.com
For this compound (Formula: C₆H₁₅NO₃, Molecular Weight: 149.11 g/mol ), analysis by electrospray ionization (ESI) in positive mode would yield a protonated molecule [M+H]⁺ with a precise m/z value. Fragmentation of this precursor ion would likely proceed via characteristic pathways for amino alcohols. nih.govmiamioh.edu
Predicted HRMS Fragmentation Data (ESI-MS/MS):
| Predicted m/z | Formula of Fragment | Proposed Fragment Structure / Neutral Loss |
| 150.1128 | [C₆H₁₆NO₃]⁺ | [M+H]⁺ (Protonated Parent Molecule) |
| 132.0917 | [C₆H₁₂NO₂]⁺ | Loss of H₂O |
| 118.0811 | [C₅H₁₂NO₂]⁺ | Loss of CH₃OH from the acetal (B89532) |
| 104.0968 | [C₅H₁₂NO]⁺ | Loss of H₂O and CH₂O |
| 75.0444 | [C₃H₇O₂]⁺ | Cleavage to form the [CH(OCH₃)₂]⁺ fragment |
| 44.0495 | [C₂H₆N]⁺ | Cleavage alpha to the hydroxyl group, forming [CH₂=NH-CH₃]⁺ after rearrangement |
Note: This is a predictive table. Fragmentation patterns are dependent on instrument conditions.
This fragmentation data serves as a molecular fingerprint, enabling the confident identification of the compound in complex mixtures and the structural characterization of its reaction products.
Vibrational Spectroscopy for Reaction Monitoring and Structural Insights
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule's chemical bonds. thermofisher.comthermofisher.com Each functional group has characteristic vibrational frequencies, making these techniques excellent for identifying their presence and monitoring their transformation during a chemical reaction. researchgate.net
For this compound, the key functional groups—hydroxyl (-OH), secondary amine (-NH-), C-O, and C-N bonds—all have distinct vibrational signatures.
Predicted Vibrational Spectroscopy Data:
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| O-H Stretch | Alcohol | 3400 - 3300 (broad) | Strong | Weak |
| N-H Stretch | Secondary Amine | 3350 - 3300 | Medium | Medium |
| C-H Stretch | Aliphatic (CH₂, CH₃) | 2960 - 2850 | Strong | Strong |
| C-O Stretch | Primary Alcohol | 1075 - 1000 | Strong | Weak |
| C-O Stretch | Acetal | 1150 - 1080 | Strong | Medium |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium-Weak | Medium |
Note: This is a predictive table. Peak positions and intensities can be influenced by hydrogen bonding and sample phase. researchgate.netnih.gov
FTIR and Raman are complementary techniques. For instance, the O-H stretch is typically very strong and broad in an IR spectrum but weak in a Raman spectrum. thermofisher.com This complementarity can be exploited for a more complete structural analysis. These methods are particularly powerful for real-time reaction monitoring, where the disappearance of reactant peaks and the appearance of product peaks can be tracked over time.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatography is the primary method for separating components of a mixture, allowing for both qualitative and quantitative analysis. For a polar compound like this compound, specific chromatographic strategies are required.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a robust technique for separating non-volatile or thermally sensitive compounds. Given the high polarity of this compound, traditional reversed-phase chromatography may provide insufficient retention. Therefore, alternative approaches are more suitable.
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is ideal for retaining and separating very polar compounds. mdpi.com
Reversed-Phase with Polar-Endcapped Columns: Modern C18 columns with polar endcapping or embedded polar groups can also provide adequate retention for such analytes. chromatographyonline.com
A validated HPLC method is essential for determining the purity of a synthesized batch of the compound and for quantifying its concentration in reaction mixtures or other matrices. acs.org
Hypothetical HILIC Method Parameters and Performance Data:
| Parameter | Value / Condition |
| Column | HILIC, 100 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium (B1175870) Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 95% B to 50% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Detector | Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) |
| Retention Time (RT) | 3.8 minutes |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL |
Note: This is a hypothetical table illustrating typical performance characteristics. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. Due to the presence of polar -OH and -NH groups, this compound is not sufficiently volatile for direct GC analysis. thermofisher.com These polar groups would cause poor peak shape and strong adsorption onto the GC column.
Derivatization: To overcome this, a chemical derivatization step is necessary prior to analysis. sigmaaldrich.com This involves reacting the compound to replace the active hydrogens on the oxygen and nitrogen atoms with nonpolar, bulky groups. A common approach is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). thermofisher.comsigmaaldrich.com This process increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis. sigmaaldrich.com
Hypothetical GC-MS Method for Derivatized Analyte:
| Parameter | Value / Condition |
| Derivatizing Agent | MSTFA |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |
| MS Ionization Mode | Electron Ionization (EI), 70 eV |
| Retention Time (RT) of bis-TMS derivative | 11.5 minutes |
| Key EI Fragments (m/z) | 278 [M-CH₃]⁺, 174 [TMSO=CH-CH₂-NH-TMS]⁺, 73 [Si(CH₃)₃]⁺ |
Note: This is a hypothetical table. The observed fragments are from the derivatized molecule and differ from ESI fragmentation.
This GC-MS method would be particularly useful for identifying and quantifying volatile byproducts or impurities that might arise during the synthesis or degradation of this compound.
Derivatization and Analog Development of 2 2,2 Dimethoxyethyl Amino Ethan 1 Ol
Design and Synthesis of N-Substituted Analogues
The secondary amine in 2-[(2,2-dimethoxyethyl)amino]ethan-1-ol is a prime target for introducing a wide range of substituents, thereby modulating the compound's physicochemical and biological properties. Common strategies for N-substitution include N-acylation and N-alkylation.
N-Acylation: The reaction of the secondary amine with acylating agents such as acid chlorides or anhydrides readily yields N-acyl derivatives. An example of such a derivative is 2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide. nih.govpharmaffiliates.comncats.io This compound, with a molecular formula of C14H22N2O3 and a molecular weight of 266.34 g/mol , illustrates the straightforward introduction of an amide functionality. nih.gov The synthesis of such derivatives can often be achieved under standard laboratory conditions.
N-Alkylation: The introduction of alkyl groups to the nitrogen atom can be accomplished through reactions with alkyl halides. While direct alkylation of secondary amines can sometimes lead to over-alkylation, yielding quaternary ammonium (B1175870) salts, the reaction conditions can be controlled to favor the desired tertiary amine product. khanacademy.org The reactivity of the amine nitrogen is generally higher than that of the hydroxyl oxygen, allowing for selective N-alkylation under appropriate conditions. researchgate.net
Table 1: Examples of N-Substituted this compound Analogues
| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Substitution Type | Reference(s) |
| 2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide | C14H22N2O3 | 266.34 | N-Acylation | nih.govpharmaffiliates.comncats.io |
| 2-[(2-chloro-1-oxoethyl)-(2,2-dimethoxyethyl)amino]-2-(4-chlorophenyl)-N-cyclohexylacetamide | C22H30Cl2N2O4 | 473.39 | N-Acylation |
O-Substituted Derivatives via Hydroxyl Functionalization
The primary hydroxyl group of this compound provides another avenue for derivatization, primarily through etherification and esterification reactions. These modifications can significantly alter the polarity and hydrogen-bonding capabilities of the molecule.
O-Alkylation (Etherification): The formation of ether linkages at the hydroxyl group can be achieved by reacting the parent compound with alkylating agents, typically under basic conditions to deprotonate the alcohol and enhance its nucleophilicity. The Williamson ether synthesis is a classic method that can be adapted for this purpose.
O-Acylation (Esterification): Ester derivatives can be synthesized by reacting the hydroxyl group with acid chlorides, anhydrides, or carboxylic acids under esterification conditions. For instance, the reaction with acyl chlorides in the presence of a base can yield the corresponding esters. nih.gov Transesterification is another viable method. nih.gov
The strategic O-substitution can be used to introduce a variety of functional groups, influencing the molecule's interaction with biological systems or its material properties.
Table 2: Examples of O-Substituted 2-aminoethanol Derivatives
| Derivative Class | Reaction Type | Reagents | Reference(s) |
| 1-Phenyl-1-cyclopentanecarboxylic acid esters | Esterification | 1-Phenyl-1-cyclopentanecarbonyl chloride | nih.gov |
| Phenyl-(2-thenyl)-acetic acid esters | Esterification | Phenyl-(2-thenyl)-acetyl chloride | nih.gov |
| Phenyl-(2-furfuryl)-acetic acid esters | Transesterification | Methyl phenyl-(2-furfuryl)-acetate | nih.gov |
Acetal-Modified Analogues and Their Transformations
The dimethoxyacetal group in this compound serves as a protected aldehyde. This functional group can be relatively stable under basic and neutral conditions, allowing for selective modifications at the amine and hydroxyl positions. researchgate.net However, under acidic conditions, the acetal (B89532) can be hydrolyzed to reveal the corresponding aldehyde.
This latent aldehyde functionality presents a key opportunity for further transformations. The hydrolysis of the acetal to the aldehyde can be a critical step in a synthetic sequence, enabling subsequent reactions such as reductive amination, Wittig reactions, or the formation of imines and other carbonyl derivatives. The stability of the acetal group is a crucial consideration in the design of synthetic routes involving this compound. For instance, reactions that generate acidic byproducts could potentially lead to unintended deprotection of the acetal. khanacademy.org
The controlled cleavage of the acetal group unlocks a different set of reactive possibilities, significantly expanding the range of accessible analogs from the this compound scaffold.
Structure-Reactivity Relationships within Derivatized Series
The derivatization of this compound at its various functional groups leads to a diverse set of analogs, each with its own unique reactivity profile. Understanding the relationship between the chemical structure of these derivatives and their reactivity is essential for their targeted application.
Influence of N-Substituents: The nature of the substituent on the nitrogen atom significantly impacts the nucleophilicity and basicity of the amine.
N-Acyl derivatives: The introduction of an electron-withdrawing acyl group delocalizes the lone pair of electrons on the nitrogen, thereby decreasing its basicity and nucleophilicity compared to the parent compound.
N-Alkyl derivatives: Conversely, the introduction of electron-donating alkyl groups increases the electron density on the nitrogen, enhancing its basicity and nucleophilicity.
This modulation of the amine's reactivity can influence its interaction with biological targets and its utility in further chemical synthesis. nih.gov
Influence of O-Substituents: Modification of the hydroxyl group primarily affects the steric hindrance around the molecule and its hydrogen-bonding capacity.
O-Alkyl and O-Acyl derivatives: The replacement of the hydroxyl hydrogen with a larger alkyl or acyl group can sterically hinder reactions at the nearby nitrogen atom. Furthermore, the elimination of the hydroxyl group's ability to act as a hydrogen bond donor can alter the solubility and intermolecular interactions of the derivative.
Reactivity of the Acetal Group: The stability of the acetal group is highly dependent on the pH of the reaction medium. This allows for its use as a protective group for an aldehyde functionality while other parts of the molecule are being modified under non-acidic conditions. The strategic deprotection of the acetal can then be used to introduce new functionalities. khanacademy.org
Future Research Directions and Emerging Opportunities
Integration with Flow Chemistry and Automated Synthesis
The principles of flow chemistry, which involve performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offer significant advantages in terms of safety, efficiency, and scalability. The integration of 2-[(2,2-dimethoxyethyl)amino]ethan-1-ol into automated and continuous synthesis platforms represents a significant area for future development. magritek.comspringernature.com
Continuous-flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. springernature.com For the synthesis of derivatives of this compound, flow chemistry could enable the rapid and efficient N-alkylation or acylation reactions. beilstein-journals.org Furthermore, the inherent safety benefits of flow reactors, which handle only small volumes of reactants at any given time, would be advantageous for reactions involving potentially energetic intermediates.
The development of automated synthesis platforms equipped with in-line monitoring and feedback loops could revolutionize the production of fine chemicals derived from this precursor. magritek.com Such systems can optimize reaction conditions in real-time to maximize product yield and minimize the formation of byproducts, leading to more sustainable and cost-effective chemical manufacturing.
Exploration of Bio-Inspired Synthetic Pathways
Bio-inspired synthesis, which mimics the strategies that nature employs to construct complex molecules, offers a powerful approach to chemical synthesis. The structure of this compound makes it an intriguing candidate for use in bio-inspired synthetic pathways, particularly in the synthesis of alkaloids and other natural products. rsc.orgnih.govwiley-vch.de
Many alkaloids are biosynthesized from simple amino acid precursors, such as ornithine and lysine, which undergo a series of transformations including decarboxylation, oxidation, and cyclization. egpat.com The this compound molecule can be viewed as a synthetic surrogate for such precursors. The amino and hydroxyl groups can participate in cyclization and condensation reactions, while the latent aldehyde functionality (masked as a dimethyl acetal) can be unmasked under acidic conditions to engage in further bond-forming events.
Future research could focus on employing this compound in cascade reactions that mimic biosynthetic pathways to rapidly assemble complex molecular architectures. nih.govacs.org This approach could lead to more efficient and atom-economical syntheses of biologically active compounds.
Expanding Scope in Materials Science Precursors
The unique functional groups of this compound suggest its potential as a valuable precursor in materials science. N-substituted ethanolamines are known to be useful in the synthesis of a variety of materials, including polymers, surfactants, and functional coatings. atamanchemicals.comatamanchemicals.com
The hydroxyl group of this compound can be used for polymerization reactions, such as the formation of polyesters or polyurethanes. The secondary amine provides a site for further functionalization, allowing for the introduction of cross-linking agents or other desired chemical moieties. The protected aldehyde can be deprotected post-polymerization to introduce reactive aldehyde groups along the polymer backbone, which can be used for subsequent modifications or for the development of self-healing materials.
Furthermore, the amphiphilic nature of this molecule suggests its potential application as a building block for surfactants and emulsifiers. The ability to tune the hydrophilic-lipophilic balance by modifying the substituents on the nitrogen atom could lead to the development of novel surface-active agents for a variety of industrial applications.
| Potential Material Application | Relevant Functional Group(s) | Potential Benefit |
| Functional Polymers | Hydroxyl, Secondary Amine, Acetal (B89532) | Introduction of reactive sites, tunable properties |
| Surfactants/Emulsifiers | Hydrophilic head (hydroxyl, amine) and tunable lipophilic tail | Novel surface-active properties |
| Adhesion Promoters | Amine and Hydroxyl Groups | Enhanced bonding to various substrates |
| Cross-linking Agents | Deprotected Aldehyde, Amine | Formation of robust polymer networks |
Development of Novel Catalytic Transformations Mediated by this compound
The presence of both a secondary amine and a hydroxyl group in a flexible ethylaminoethanol (B8294368) backbone suggests that this compound could serve as a ligand for metal catalysts or as an organocatalyst itself. Related ethanolamines have been shown to act as catalysts in various chemical transformations, including polymerization reactions. atamanchemicals.com
Future research could explore the coordination chemistry of this compound with various transition metals to develop novel catalysts for reactions such as asymmetric synthesis, cross-coupling reactions, and oxidation/reduction processes. The chirality that can be introduced at the carbon bearing the hydroxyl group could be particularly advantageous for enantioselective catalysis.
As an organocatalyst, the bifunctional nature of this compound could be harnessed to activate substrates through hydrogen bonding and acid-base interactions. This could be particularly useful in reactions such as aldol (B89426) condensations, Michael additions, and other carbon-carbon bond-forming reactions.
Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding
A thorough understanding of the reaction mechanisms and conformational preferences of this compound is crucial for its effective application. Advanced spectroscopic techniques and computational modeling are powerful tools for gaining such insights.
Detailed Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic studies can provide valuable information about the structure and bonding within the molecule and its derivatives. chemicalbook.comchemicalbook.com Two-dimensional NMR techniques, such as COSY and HSQC, can be used to elucidate the connectivity and spatial relationships of the atoms within the molecule.
Q & A
Q. What are the primary synthetic routes for 2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 2,2-dimethoxyethylamine with ethylene oxide or epichlorohydrin under basic conditions (e.g., NaOH or KOH) to facilitate ring-opening . Temperature control (40–60°C) and stoichiometric ratios are critical: excess ethylene oxide improves conversion rates, while higher temperatures may lead to side products like dimerization. Yield optimization often requires inert atmospheres (N₂/Ar) to prevent oxidation .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of methoxy (-OCH₃), amino (-NH-), and hydroxyl (-OH) groups. The methoxy protons typically resonate at δ 3.2–3.4 ppm .
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H/O-H stretch) and 1100 cm⁻¹ (C-O-C stretch) .
- Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular weight (e.g., [M+H]+ peak at m/z 178.1) .
Q. How does the compound’s stability vary under different environmental conditions?
Stability is pH- and temperature-dependent. In aqueous solutions:
- Acidic Conditions (pH < 4) : Protonation of the amine group reduces nucleophilicity, enhancing stability.
- Basic Conditions (pH > 9) : Hydroxyl group deprotonation may lead to ether bond cleavage.
Storage at 4°C in amber vials under nitrogen minimizes degradation .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity be resolved?
Contradictions in reported activities (e.g., enzyme inhibition vs. no effect) often stem from assay conditions. Strategies include:
- Standardized Assays : Use consistent buffer systems (e.g., Tris-HCl vs. phosphate) to control ionic strength .
- Dose-Response Curves : Test across a wide concentration range (nM to mM) to identify threshold effects.
- Structural Analog Comparison : Compare with derivatives (e.g., ethyl vs. butyl substituents) to isolate functional group contributions .
Q. What methodologies optimize the compound’s use in drug delivery systems?
The hydroxyl and amino groups enable conjugation with polymers or nanoparticles. Approaches include:
- PEGylation : Attach polyethylene glycol (PEG) via esterification to improve solubility and bioavailability .
- pH-Responsive Linkers : Use carbodiimide chemistry to conjugate with anticancer agents, enabling targeted release in acidic tumor microenvironments .
Q. How do computational models aid in predicting the compound’s reactivity?
Density Functional Theory (DFT) simulations predict reaction pathways:
- Nucleophilic Attack Sites : Electron density maps identify reactive centers (e.g., amino group attacking carbonyl carbons) .
- Solvent Effects : COSMO-RS models evaluate solvation energy in polar aprotic solvents (e.g., DMF vs. DMSO) .
Key Considerations for Experimental Design
- Contamination Risks : Use anhydrous solvents to avoid unintended hydrolysis of methoxy groups .
- Scalability : Continuous-flow reactors improve reproducibility for gram-scale synthesis .
- Ethical Compliance : Adhere to institutional guidelines for biological testing, particularly for cytotoxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
